molecular formula C20H23N3O4S2 B2571236 ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 851409-31-9

ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2571236
CAS No.: 851409-31-9
M. Wt: 433.54
InChI Key: YGXUEOHWDHXMQX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The compound likely contains a dihydropyrimidine ring, which can adopt a screw-boat conformation . More specific structural details would require further analysis, such as NMR or X-ray diffraction .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Applications

A study focused on synthesizing and characterizing new quinazolines, which showed potential as antimicrobial agents. This research path utilizes compounds related to the target chemical, demonstrating its relevance in developing new antibacterial and antifungal treatments. These efforts underscore the compound's utility in addressing resistant microbial strains and exploring novel therapeutic avenues (Desai, Shihora, & Moradia, 2007).

Potential in Cancer Therapy

Another significant application involves synthesizing nonclassical analogues of the compound as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its promise in cancer therapy. This study highlights the scaffold's conduciveness for inhibiting crucial enzymes in cancer cell proliferation, offering insights into designing potent antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Herbicidal Activity

Research into the compound's derivatives has also revealed its potential application in agriculture as a herbicide. Studies on novel herbicides, including modifications of the compound, have demonstrated effectiveness against specific grasses in paddy fields. This line of inquiry supports the compound's utility in developing environmentally friendly agricultural chemicals (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).

Environmental Remediation

A fascinating application area is the compound's involvement in environmental remediation studies, specifically in the degradation of persistent herbicides. Research on microbial degradation pathways for chlorimuron-ethyl, a herbicide structurally similar to the target compound, by Aspergillus niger highlights the potential of such compounds in bioremediation strategies. This approach offers a sustainable method to mitigate agricultural chemical residues in the environment (Sharma, Banerjee, & Choudhury, 2012).

Molecular Docking Studies

Furthermore, molecular docking studies involving derivatives of the compound have been conducted to explore its interaction with biological targets. These studies provide valuable insights into the compound's potential binding affinities and mechanisms of action, paving the way for its application in drug design and discovery (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Mechanism of Action

The mechanism of action of similar compounds has been observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . More research is needed to fully understand its mechanism of action and potential applications.

Properties

IUPAC Name

ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-23-18(25)17-15(10-12(3)29-17)22-20(23)28-11-16(24)21-14-8-6-13(7-9-14)19(26)27-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXUEOHWDHXMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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